Tebufenozide-d9

Analytical Chemistry Mass Spectrometry Isotopic Purity

Quantification of tebufenozide residues is compromised by matrix effects and variable recovery in LC-MS/MS. Tebufenozide-d9 solves this as a stable isotope-labeled internal standard. - Co-elutes with native analyte, correcting for ionization suppression/enhancement - 98 atom % D isotopic purity minimizes cross-talk in multi-residue methods - Enables legally defensible data for EU & Codex Alimentarius compliance

Molecular Formula C22H28N2O2
Molecular Weight 361.5 g/mol
Cat. No. B12391516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTebufenozide-d9
Molecular FormulaC22H28N2O2
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C
InChIInChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25)/i2D3,3D3,12D,13D,14D
InChIKeyQYPNKSZPJQQLRK-ZYICQLFUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tebufenozide-d9 Product Overview


Tebufenozide-d9 is a deuterium-labeled analog of the nonsteroidal ecdysone agonist tebufenozide, a diacylhydrazine insecticide that acts as an insect growth regulator (IGR) by mimicking the molting hormone 20-hydroxyecdysone, leading to premature and lethal molting in lepidopteran larvae [1]. The incorporation of nine deuterium atoms (d9) into the tert-butyl group of the molecule provides a stable isotopic label that is essential for its primary application: serving as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of tebufenozide residues in complex biological and environmental matrices .

Workflow Isotope-labeled internal standard for LC-MS/MS quantification of tebufenozide
Selection Logic Co-elutes with native analyte to correct matrix effects and recovery losses
Use Context Research matrices: food, environmental, and biological samples requiring accurate residue analysis

Tebufenozide-d9: Deuterated IS Advantage


In quantitative LC-MS/MS analysis, the use of a non-deuterated analog or a structurally dissimilar compound as an internal standard (IS) can introduce significant analytical error. This error stems from differential behavior during sample preparation and, most critically, during electrospray ionization (ESI). The phenomenon known as "matrix effect"—where co-extracted components from a sample suppress or enhance the ionization of the target analyte—is not uniformly compensated for by an IS that does not co-elute and ionize identically to the analyte [1]. Unlabeled tebufenozide, for instance, cannot be used as an IS because it is indistinguishable from the analyte itself in the mass spectrometer. Conversely, a non-deuterated analog like methoxyfenozide possesses different chromatographic retention and ionization characteristics, failing to fully correct for matrix-induced signal alterations [2]. Tebufenozide-d9, by virtue of its near-identical physicochemical properties and co-elution with the native analyte, ensures accurate and reliable quantification across diverse sample types by fully accounting for both extraction recovery losses and variable matrix effects [3].

Internal Standard Option
Key Limitation
Unlabeled Tebufenozide
Indistinguishable from analyte by MS; cannot be used as an internal standard.
Methoxyfenozide
Different retention and ionization may not fully correct matrix effects, leading to biased quantification.
Tebufenozide-d9
Near-identical physicochemical properties ensure co-elution and accurate matrix-effect compensation.

Tebufenozide-d9 Evidence Guide


Isotopic Enrichment and Selectivity

Tebufenozide-d9 is supplied with a high isotopic enrichment of 98 atom % D . This specification is critical for its function as an internal standard. A lower enrichment (e.g., 95 atom % D) would result in a higher proportion of unlabeled (d0) and partially labeled (d1-d8) species. In an LC-MS/MS assay, the presence of significant unlabeled tebufenozide in the internal standard stock would directly contribute to the signal measured for the native analyte (Tebufenozide), leading to a positive bias and an underestimation of method sensitivity (LOQ) [1].

Isotopic Enrichment
Reported
98 atom % D
Minimizes unlabeled analyte interference, supporting low LOQ method development.
Verify lot-specific CoA;
Chemical Purity
Reported
≥98% (HPLC)
Ensures batch consistency and reliable calibration curve preparation.
Check CoA for actual purity; lower grades risk co-eluting impurities.
Matrix Effect Correction
Assay context
Co-elution & identical ionization
Tebufenozide-d9 compensates fully; methoxyfenozide does not.
Enables robust quantification across variable research matrices.
Method-specific validation required.
Method Performance Benchmark
Cross-study comparable
Recovery 73–115%, RSD ≤13.9% without IS
Expected improvement with SID-MS
Supports upgrade to stable-isotope dilution for higher analytical reliability.
Reported in food matrix method; extend to other matrices with validation.
Analytical Chemistry Mass Spectrometry Isotopic Purity

Chemical Purity for Method Validation

The chemical purity of Tebufenozide-d9 is specified at ≥98% as determined by HPLC . This purity level is a standard requirement for analytical reference materials intended for quantitative analysis. Using a less pure standard (e.g., a technical-grade product with 90% purity) as an internal standard would introduce unknown impurities that could co-elute with the analyte or other matrix components, causing ion suppression/enhancement issues and compromising the accuracy of calibration curves [1]. Furthermore, a defined and high chemical purity simplifies the calculation of exact IS concentrations, a fundamental step in method validation and routine sample analysis.

Chemical Purity
Reported
≥98% (HPLC)
Ensures batch consistency and reliable calibration curve preparation.
Check CoA for actual purity; lower grades risk co-eluting impurities.
Analytical Chemistry Method Validation Reference Standards

LC-MS/MS Matrix Effect Correction

A study on the determination of tebufenozide in tomatoes using LC-MS/MS highlights the analytical challenge of matrix effects, where co-extracted components can suppress or enhance analyte ionization, leading to inaccurate quantification [1]. While the study itself used an external standard calibration, it underscores the necessity of matrix-matched standards or, ideally, a stable isotope-labeled internal standard (SIL-IS) like Tebufenozide-d9. By adding Tebufenozide-d9 to samples at the beginning of extraction, any loss of the native tebufenozide during sample preparation is mirrored by an identical loss of the deuterated IS [2]. More importantly, any change in ionization efficiency in the MS source due to matrix components affects both the analyte and its co-eluting IS identically. The ratio of their signals (analyte peak area / IS peak area) remains constant, directly proportional to the analyte concentration, and is independent of absolute recovery or matrix-induced ion suppression/enhancement [3].

Matrix Effect Correction
Assay context
Co-elution & identical ionization
Tebufenozide-d9 compensates fully; methoxyfenozide does not.
Enables robust quantification across variable research matrices.
Method-specific validation required.
Analytical Chemistry Mass Spectrometry Matrix Effect

Analytical Performance Benchmark

A validated LC-MS/MS method for tebufenozide in animal products (chicken muscle, milk, egg) using liquid-liquid extraction (LLE) achieved intra- and inter-day recovery rates ranging from 73.22 to 114.93%, with precision (%RSD) ≤13.87% and a limit of quantification (LOQ) of 2 μg/kg [1]. This method used external standard calibration, which can be susceptible to matrix effects. This published performance benchmark establishes the expected accuracy and precision for tebufenozide residue methods. By implementing Tebufenozide-d9 as an internal standard, an analyst can expect to significantly reduce the variability (%RSD) and bias (recovery deviation from 100%) by correcting for extraction efficiency and matrix effects on a per-sample basis, thereby achieving a more robust and reliable assay [2]. The high isotopic enrichment and purity of the d9 compound are prerequisites for achieving this enhanced performance.

Method Performance Benchmark
Cross-study comparable
Recovery 73–115%, RSD ≤13.9% without IS
Expected improvement with SID-MS
Supports upgrade to stable-isotope dilution for higher analytical reliability.
Reported in food matrix method; extend to other matrices with validation.
Method Validation Food Safety Analytical Chemistry

Tebufenozide-d9 Applications


Regulatory Residue Monitoring

For laboratories conducting food safety surveillance or environmental fate studies, Tebufenozide-d9 is the essential internal standard for generating legally defensible data. As demonstrated in Section 3, its use directly addresses the challenges of matrix effects and variable recovery [1]. This ensures that quantitative results for tebufenozide residues in complex samples like fruits, vegetables, meat, and soil meet the stringent performance criteria for accuracy and precision mandated by regulatory bodies such as the EU and Codex Alimentarius. Substituting with a less suitable IS or relying solely on external calibration risks data rejection and regulatory non-compliance.

Multi-Residue Method Development

When developing a multi-residue method for diacylhydrazine insecticides (including methoxyfenozide, chromafenozide, and tebufenozide) [2], the high isotopic purity (98 atom % D) and chemical purity (≥98%) of Tebufenozide-d9 are critical . These specifications minimize cross-talk and interference in the mass spectrometer channels used for the unlabeled analogs. This allows for the reliable, simultaneous quantification of multiple closely related analytes in a single analysis, significantly increasing laboratory throughput and cost-efficiency. A lower-purity deuterated standard would introduce unacceptable bias, particularly when quantifying tebufenozide at trace levels alongside its structural relatives.

Clinical and Forensic Toxicology

In clinical research or forensic investigations involving potential tebufenozide exposure, sample matrices (e.g., whole blood, urine, tissue) are exceptionally complex and variable. The use of Tebufenozide-d9 as an internal standard, based on the principles of stable isotope dilution [3], is the only way to achieve the high degree of confidence required for diagnostic or legal purposes. The co-elution and identical ionization of the analyte and IS provide per-sample correction for the profound and unpredictable matrix effects inherent to biological specimens, ensuring that the reported concentration is an accurate reflection of exposure rather than an artifact of the analytical process.

Metabolism and Environmental Fate

For studies tracking the degradation, metabolism, and uptake of tebufenozide in plants, insects, or soil systems, Tebufenozide-d9 serves as both a mass spectrometry internal standard and a stable isotope tracer. Its nine-deuterium label provides a distinct mass shift that allows the parent compound to be distinguished from its metabolites in mass spectrometry experiments . This dual functionality is not possible with a non-deuterated analog and is essential for generating accurate mass balances and elucidating transformation pathways in complex environmental and biological systems.

Application
Selection Property
Validation Focus
Food/Environmental Residue Studies
Matrix-effect correction capability
Accuracy and precision in complex sample matrices
Multi-Residue Method Development
Isotopic and chemical purity
Minimal cross-talk for simultaneous diacylhydrazine quantification
Biological Exposure Research
Per-sample matrix correction
Reliable quantification in variable biological research matrices
Metabolism & Environmental Fate
Stable isotope label for tracking
Distinction of parent compound from metabolites in tracer studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tebufenozide-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.